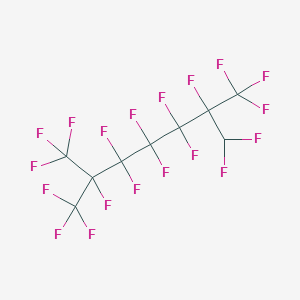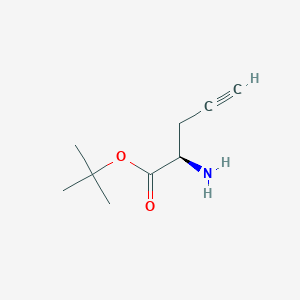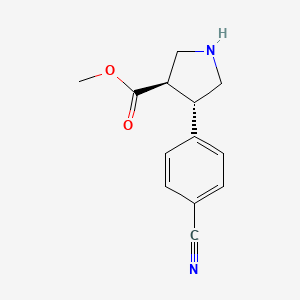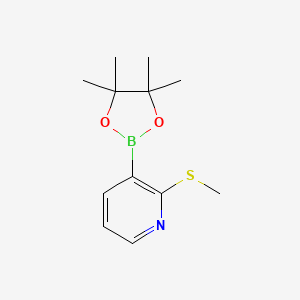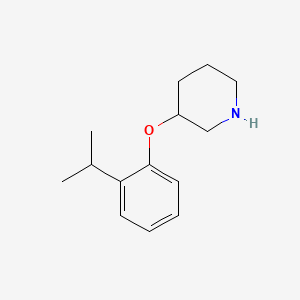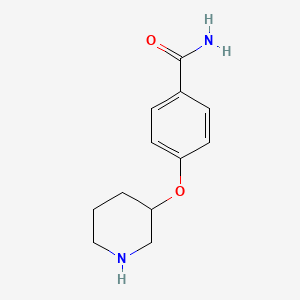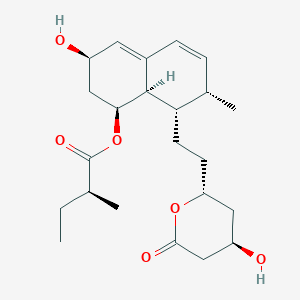
Discontinued
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Discontinued is a complex organic molecule with a unique structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Discontinued involves multiple stepsThe final step involves the esterification of the compound with 2-methylbutanoic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as catalytic hydrogenation, selective oxidation, and esterification under controlled conditions is common. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxy and oxo groups makes it susceptible to oxidation reactions, while the ester moiety can undergo hydrolysis and transesterification .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and chromium trioxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis and esterification reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols. Hydrolysis of the ester moiety results in the formation of the corresponding carboxylic acid and alcohol .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals
Mecanismo De Acción
The mechanism of action of Discontinued involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl Simvastatin: [(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-(acetoxy)-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate].
Methylene Simvastatin: [(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbut-3-enoate].
Uniqueness
The uniqueness of Discontinued lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H34O6 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
[(1S,3R,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16-,17+,18+,19-,20-,22-/m0/s1 |
Clave InChI |
OQARDMYXSOFTLN-IHQXFVPMSA-N |
SMILES isomérico |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O |
SMILES canónico |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


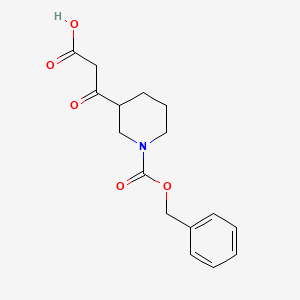
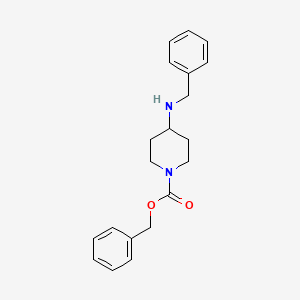
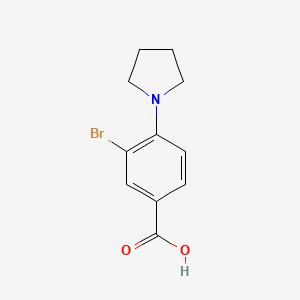
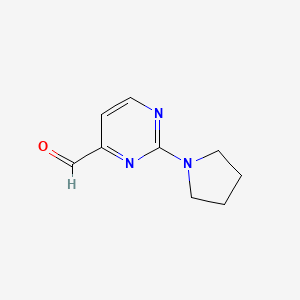
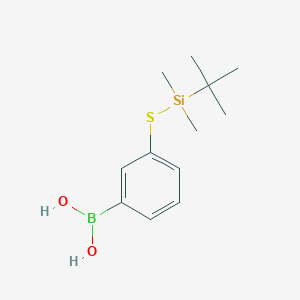
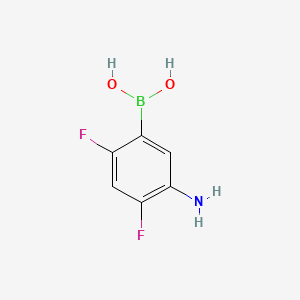
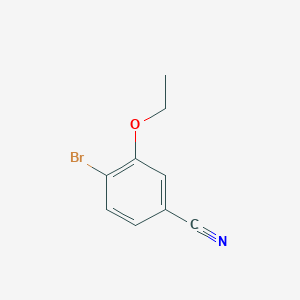
![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-2-14C](/img/structure/B1498278.png)
